2-Bromo-5-ethylthiophene
Overview
Description
2-Bromo-5-ethylthiophene is an organobromine compound with the molecular formula C6H7BrS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been shown to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Thiophene derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . It is also reported to be a CYP1A2 inhibitor .
Result of Action
Thiophene derivatives are known to have a wide range of effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-ethylthiophene can be synthesized through several methods. One common approach involves the bromination of 5-ethylthiophene using N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or acetic acid. The reaction is typically carried out at low temperatures (0°C) to control the reaction rate and improve yield .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of thiophene, hydrobromic acid, and hydrogen peroxide. The reaction is conducted in a reactor equipped with a stirrer, condenser, and thermometer. The process involves adding hydrogen peroxide dropwise to a mixture of thiophene and hydrobromic acid, followed by a thermal reaction at around 40°C .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-ethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings, which are commonly used in the synthesis of conjugated polymers.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions to form carbon-carbon bonds.
Major Products:
Substituted Thiophenes: Products formed by replacing the bromine atom with other functional groups.
Conjugated Polymers: Formed through coupling reactions, these polymers have applications in electronic and optoelectronic devices.
Scientific Research Applications
2-Bromo-5-ethylthiophene has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Bromo-5-methylthiophene
- 2-Bromo-3-ethylthiophene
- 2-Chloro-5-ethylthiophene
Comparison: 2-Bromo-5-ethylthiophene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other brominated thiophenes, it offers distinct advantages in the synthesis of conjugated polymers and other advanced materials .
Properties
IUPAC Name |
2-bromo-5-ethylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c1-2-5-3-4-6(7)8-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRYQZIGBWDHAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627869 | |
Record name | 2-Bromo-5-ethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62323-44-8 | |
Record name | 2-Bromo-5-ethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-ethylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.